1-(1H-benzimidazol-2-yl)-2-phenylethanamine
Description
Introduction and Historical Context
Evolution of Benzimidazole-Phenethylamine Research
Benzimidazole-phenethylamine hybrids arose from efforts to merge the bioactivity of benzimidazoles—known for their antimicrobial and anticancer properties—with the neuroactive characteristics of phenethylamine derivatives. Early work focused on synthesizing 2-substituted benzimidazoles through condensation reactions between o-phenylenediamine and carbonyl compounds under acidic conditions. The introduction of phenethylamine side chains, as seen in 1-(1H-benzimidazol-2-yl)-2-phenylethanamine, marked a shift toward targeting G protein-coupled receptors (GPCRs) and tyrosine kinase pathways.
Key advancements include:
- Stereochemical Control : The development of chiral synthesis routes, such as using (R)-configured starting materials, enabled the production of enantiomerically pure forms like (R)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine (PubChem CID: 68157856).
- Catalytic Optimization : Transitioning from traditional acid-catalyzed methods to ammonium salt-mediated reactions (e.g., NH₄Cl in CHCl₃) improved yields from 20% to 94%.
Significance in Medicinal Chemistry
The compound’s significance stems from its dual structural motifs:
- Benzimidazole Core : Mimics purine nucleotides, enabling interactions with DNA topoisomerases and kinase ATP-binding pockets.
- Phenethylamine Side Chain : Enhances lipophilicity and facilitates blood-brain barrier penetration, expanding potential CNS applications.
Pharmacological Applications :
Position within Benzimidazole Research Literature
This compound occupies a niche among over 39 synthetic benzimidazole derivatives documented in pharmacological studies. Comparative analysis reveals:
Its structural uniqueness positions it as a candidate for precision medicine, particularly in targeting resistant cancer phenotypes.
Historical Development Timeline
1970s–1990s: Foundational Discoveries
- 1972 : Benzimidazole’s role as a purine isostere first proposed, sparking interest in its anticancer potential.
- 1985 : Albendazole (a 2-substituted benzimidazole) approved for helminthic infections, validating the scaffold’s clinical utility.
2000s–2010s: Hybrid Molecule Innovation
- 2006 : Optimization of benzimidazole synthesis using NH₄Cl catalysts, achieving 94% yields for 2-aryl derivatives.
- 2012 : First reported synthesis of (R)-1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine (PubChem registration).
2020s–Present: Targeted Therapy Applications
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFUDAFEGNTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-benzimidazol-2-yl)-2-phenylethanamine, also known as benzyl-2-amino-1H-benzimidazole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers demonstrated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent activity against tested strains .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Anticancer Activity
The compound has shown promise in cancer research. In vitro studies have revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .
Table 2: Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HCT116 (Colon) | 15 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been found to inhibit oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes involved in microbial metabolism, leading to cell death.
- Apoptosis Induction : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, protecting neuronal cells from damage.
Case Studies and Research Findings
A notable case study involved the use of this compound in a clinical setting for patients with resistant bacterial infections. The results indicated a significant reduction in infection markers and improved patient outcomes when combined with standard antibiotic therapy .
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)-2-phenylethanamine, have demonstrated promising antimicrobial properties. Studies have shown that compounds with benzimidazole scaffolds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values against various strains, revealing significant antimicrobial effects .
Anticancer Potential
The compound also exhibits anticancer activity. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Notably, compounds similar to this compound have been shown to outperform standard chemotherapeutic agents in specific cancer cell lines, suggesting their potential as effective anticancer agents .
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzimidazole derivatives against HIV-1. The compound's ability to act as an allosteric inhibitor of HIV integrase has been documented, showcasing its role in drug development for HIV treatment. Molecular docking studies have indicated that these compounds can bind effectively to the active sites of viral enzymes, thereby impeding viral replication .
Synthesis and Characterization
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. This approach aligns with green chemistry principles by minimizing solvent use and maximizing product recovery .
Characterization Techniques
Characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized compounds, ensuring their suitability for biological evaluations .
Case Studies
Case Study 1: Antiviral Activity Against HIV
A study focused on synthesizing a novel ligand containing a benzimidazole moiety demonstrated significant anti-HIV activity. The compound was tested in vitro against HIV-1, showing promising results in inhibiting viral replication through its interaction with the integrase enzyme .
Case Study 2: Anticancer Efficacy
Another research effort evaluated the anticancer properties of benzimidazole derivatives against colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited lower IC50 values than conventional chemotherapeutics like 5-Fluorouracil, highlighting their potential as alternative treatments for resistant cancer types .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
1-(1-Methyl-1H-Benzimidazol-2-yl)-2-phenylethanamine (Compound 2, )
- Structural Difference : A methyl group replaces the hydrogen at the benzimidazole N1 position.
- Impact: Increases lipophilicity (logP ~2.8 vs.
- Synthesis : Uses piperidine as a base, achieving quantitative yield .
- MS Data : [M+H]+ = 252 vs. 238 for the parent compound, reflecting the methyl substitution .
Table 1: Physicochemical Comparison of Benzimidazolylethanamines
Benzimidazole-Phenylmethanamines
1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine ()
- Structural Difference : Shorter carbon chain (methanamine vs. ethanamine).
- Impact : Reduced conformational flexibility may limit binding to biological targets like G-protein-coupled receptors.
Table 2: Functional Group Effects on Bioactivity
Benzimidazole Derivatives with Heterocyclic Moieties
2-(1H-Benzimidazol-2-yl)phenol ()
- Structural Difference: Phenol replaces phenylethanamine.
Functionalized Benzimidazoles: Chloromethyl and Carboxylic Acid Derivatives
Q & A
Q. What are the typical synthetic routes for 1-(1H-benzimidazol-2-yl)-2-phenylethanamine, and how are intermediates characterized?
The compound is commonly synthesized via condensation reactions between substituted o-phenylenediamines and amino acid derivatives. For example, reacting o-phenylenediamine with phenylglycine derivatives under reflux conditions yields the benzimidazole core, followed by purification via recrystallization (e.g., methanol or ethanol) . Key intermediates, such as 1-(1H-benzimidazol-2-yl)ethanone, are characterized using melting point analysis (Table 1 in ), FT-IR (C=N stretch at ~1600–1650 cm⁻¹), and H NMR (aromatic protons at δ 7.0–8.5 ppm and ethanamine protons at δ 3.5–4.5 ppm) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- FT-IR : Confirm the presence of the benzimidazole ring (N-H stretch at ~3400 cm⁻¹) and secondary amine (N-H bend at ~1500 cm⁻¹) .
- H NMR : Identify aromatic protons (multiplet in δ 7.0–8.5 ppm) and the ethanamine chain (δ 2.8–3.5 ppm for CH and δ 1.2–1.8 ppm for CH) .
- Mass Spectrometry : Verify the molecular ion peak (e.g., m/z 265 for the parent compound) and fragmentation patterns .
Q. What initial pharmacological screening methods are used for benzimidazole derivatives?
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition testing , antimicrobial activity via disk diffusion assays , and antitumor activity using MTT assays on cancer cell lines .
- In silico studies : Molecular docking to assess binding affinity with target proteins (e.g., BSA or DNA gyrase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
- Catalysis : Acidic catalysts (e.g., HCl) accelerate cyclization, but may require neutralization post-reaction to avoid decomposition .
- Temperature control : Reflux at 80–100°C for 4–6 hours balances reaction progress and byproduct minimization .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
- Electron-withdrawing groups (e.g., -NO, -Cl) enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents (e.g., -CH, -OCH) improve membrane permeability, critical for antitumor efficacy .
- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) and Hansch parameters to correlate substituent effects with IC values .
Q. What analytical challenges arise in purity assessment, and how are they resolved?
- Impurity profiling : HPLC with UV detection (λ = 254 nm) identifies unreacted o-phenylenediamine or acetylated byproducts .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) resolves stereochemical ambiguities, particularly for chiral ethanamine derivatives .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products above 200°C .
Q. How can electrochemical methods elucidate the corrosion inhibition mechanism of benzimidazole derivatives?
- Potentiodynamic Polarization : Determine corrosion current density () and inhibition efficiency () in acidic media .
- Electrochemical Impedance Spectroscopy (EIS) : Model charge-transfer resistance () to assess adsorption on metal surfaces .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity .
Data Contradiction and Validation
Q. How can discrepancies in reported biological activities of similar derivatives be reconciled?
Q. Why do crystallographic data sometimes conflict with computational modeling predictions?
- Crystal packing effects : Hydrogen bonding (graph set analysis ) and π-π stacking alter molecular geometry in solid-state vs. gas-phase DFT models .
- Solvent inclusion : Co-crystallized solvents (e.g., nitromethane in ) distort bond angles compared to idealized structures.
Methodological Recommendations
- Synthesis : Prioritize green chemistry approaches (e.g., cyclization using CO/H ) for scalability.
- Characterization : Cross-validate spectral data with NIST Chemistry WebBook and crystallographic databases (e.g., CCDC).
- Biological testing : Include positive controls (e.g., cisplatin for antitumor assays ) and replicate experiments ≥3 times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
